Methyl 2-[(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetate
Overview
Description
Methyl 2-[(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetate is a complex organic compound with a molecular formula of C14H19N7O4 This compound is characterized by the presence of a triazine ring, a pyridazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetate typically involves multiple steps. One common method includes the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Methyl 2-[(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: It may have potential therapeutic applications, although further research is needed to confirm its efficacy and safety.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetate involves its interaction with specific molecular targets. The triazine and pyridazine rings allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetate is unique due to its combination of triazine and pyridazine rings, along with the ester functional group
Properties
IUPAC Name |
methyl 2-[6-[[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O5/c1-4-14-11-15-12(22-3)17-13(16-11)24-9-6-5-8(18-19-9)23-7-10(20)21-2/h5-6H,4,7H2,1-3H3,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSLRTBMQRMZNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=NN=C(C=C2)OCC(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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